Cas no 61470-70-0 ([3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid)

[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid structure
61470-70-0 structure
Productnaam:[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid
CAS-nummer:61470-70-0
MF:C15H17N4O6P
MW:380.292443990707
CID:954549
PubChem ID:109090

[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid Chemische en fysische eigenschappen

Naam en identificatie

    • [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid
    • (3-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)phenyl)phosphonic acid
    • 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-((3-phosphonophenyl)azo)-3-pyridinecarboxamide
    • Phosphonic acid, (3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)phenyl)-
    • Phosphonic acid, P-(3-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)phenyl)-
    • P-[3-[2-[5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]phenyl]phosphonic acid
    • Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl]azo]phenyl]-
    • DTXSID9069475
    • EINECS 262-809-7
    • P9XTU9S3VH
    • 61470-70-0
    • Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-
    • LGBJQFMEYYVAHH-UHFFFAOYSA-N
    • NS00034696
    • WJPDXHREZGGNEI-UHFFFAOYSA-N
    • Phosphonic acid, P-[3-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]phenyl]-
    • Inchi: InChI=1S/C15H17N4O6P/c1-3-19-14(21)11(13(16)20)8(2)12(15(19)22)18-17-9-5-4-6-10(7-9)26(23,24)25/h4-7,21H,3H2,1-2H3,(H2,16,20)(H2,23,24,25)
    • InChI-sleutel: LGBJQFMEYYVAHH-UHFFFAOYSA-N
    • LACHT: CCN1C(=C(C(=C(C1=O)N=NC2=CC(=CC=C2)P(=O)(O)O)C)C(=O)N)O

Berekende eigenschappen

  • Exacte massa: 380.08871
  • Monoisotopische massa: 380.088571
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 5
  • Complexiteit: 740
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.3
  • Topologisch pooloppervlak: 162

Experimentele eigenschappen

  • Dichtheid: 1.6
  • Kookpunt: 673.4°C at 760 mmHg
  • Vlampunt: 361.1°C
  • Brekindex: 1.688
  • PSA: 165.88

[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid Gerelateerde literatuur

Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司